molecular formula C30H31BrN2O3S B4826712 (E)-N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE

(E)-N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE

Cat. No.: B4826712
M. Wt: 579.5 g/mol
InChI Key: QXXARVDVFXJBTO-YCRREMRBSA-N
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Description

(E)-N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE is a complex organic compound that features a unique combination of adamantyl, thiazolyl, bromophenoxy, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the adamantyl group: This step often involves the use of adamantyl halides or adamantyl carboxylic acids in the presence of a suitable catalyst.

    Coupling of the bromophenoxy and methoxyphenyl groups: This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the propenamide linkage: This step involves the condensation of the intermediate products with acrylamide derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(E)-N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals due to its unique structural features.

    Materials Science: Application in the design of novel materials with specific electronic or optical properties.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE involves its interaction with specific molecular targets. The adamantyl group may enhance the compound’s ability to cross biological membranes, while the thiazole and phenoxy groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE
  • **(E)-N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE

Uniqueness

The presence of the bromophenoxy group in (E)-N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE distinguishes it from its analogs, potentially offering unique reactivity and biological activity. The combination of adamantyl and thiazole groups also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-[3-[(4-bromophenoxy)methyl]-4-methoxyphenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31BrN2O3S/c1-35-26-8-2-19(13-23(26)17-36-25-6-4-24(31)5-7-25)3-9-28(34)33-29-32-27(18-37-29)30-14-20-10-21(15-30)12-22(11-20)16-30/h2-9,13,18,20-22H,10-12,14-17H2,1H3,(H,32,33,34)/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXARVDVFXJBTO-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4)COC6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4)COC6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE
Reactant of Route 2
Reactant of Route 2
(E)-N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE
Reactant of Route 3
Reactant of Route 3
(E)-N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE
Reactant of Route 4
(E)-N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE
Reactant of Route 5
(E)-N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE
Reactant of Route 6
(E)-N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE

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